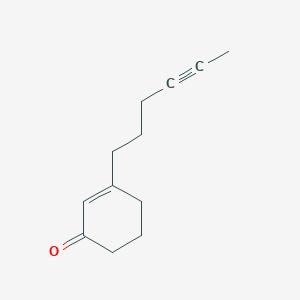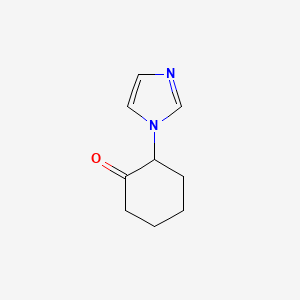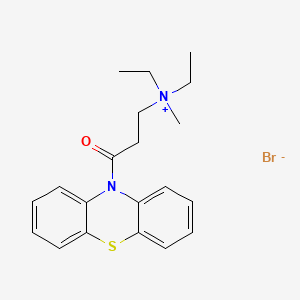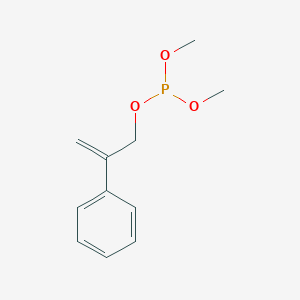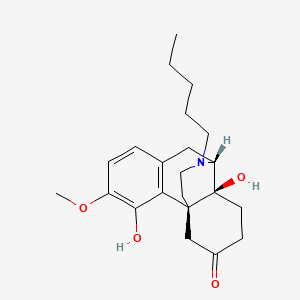![molecular formula C17H26N2O3 B14323034 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol](/img/structure/B14323034.png)
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol is a complex organic compound characterized by the presence of hydroxyimino groups and a nonyl chain attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol typically involves the reaction of appropriate aldehydes or ketones with hydroxylamine. The reaction conditions often include acidic or basic catalysts to facilitate the formation of oximes. For instance, the reaction of nonylphenol with hydroxylamine hydrochloride in the presence of sodium acetate can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification methods are crucial factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amines.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol involves its interaction with specific molecular targets. The hydroxyimino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nonyl chain may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxyiminomethyl)-2-iodo-6-methoxyphenol
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Properties
Molecular Formula |
C17H26N2O3 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-[(E)-hydroxyiminomethyl]-2-(hydroxyiminomethyl)-4-nonylphenol |
InChI |
InChI=1S/C17H26N2O3/c1-2-3-4-5-6-7-8-9-14-10-15(12-18-21)17(20)16(11-14)13-19-22/h10-13,20-22H,2-9H2,1H3/b18-12+,19-13? |
InChI Key |
LCNHTOGJCSQQGP-MJJWLAMASA-N |
Isomeric SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)/C=N/O)O)C=NO |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C=NO)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





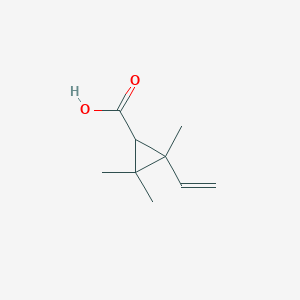
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
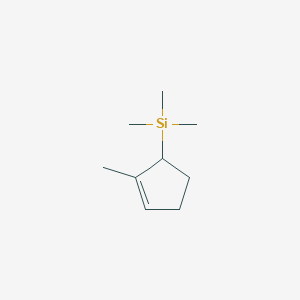
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
